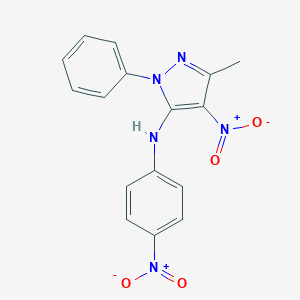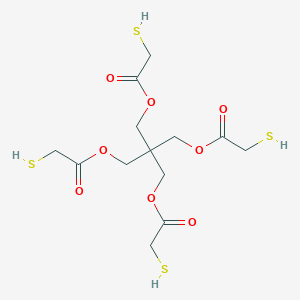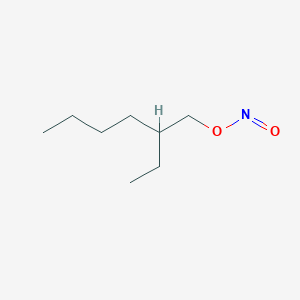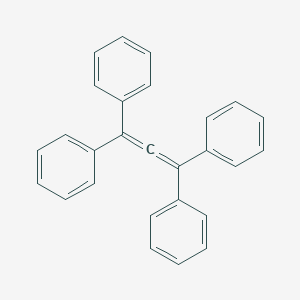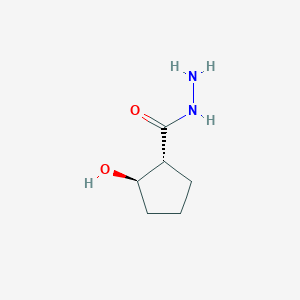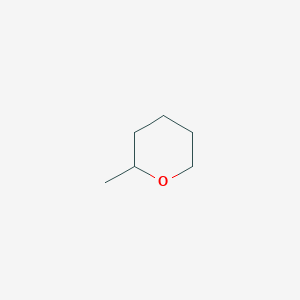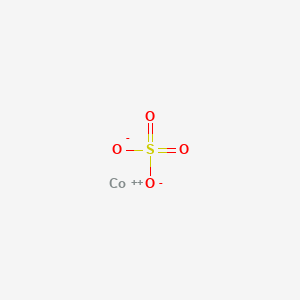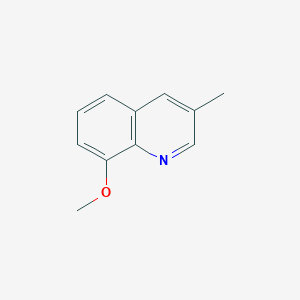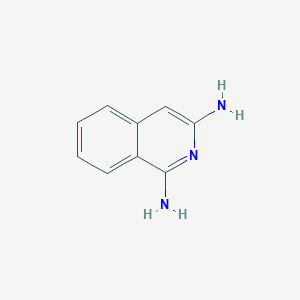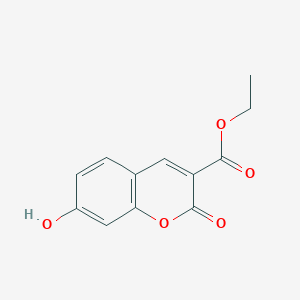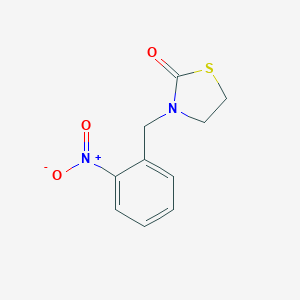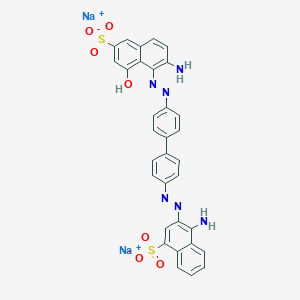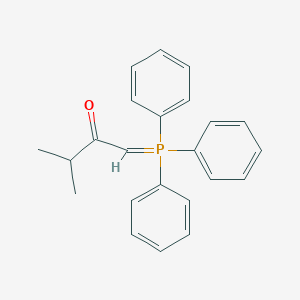
2-Butanone, 3-methyl-1-(triphenylphosphoranylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 3-methyl-1-(triphenylphosphoranylidene)-, also known as Methyl Vinyl Ketone (MVK), is a colorless liquid with a pungent odor. It is an organic compound that is widely used in the chemical industry for the production of resins, coatings, and other chemicals. The compound is highly reactive and has been the focus of extensive scientific research due to its unique properties.
Mécanisme D'action
MVK acts as an electrophile and can undergo addition reactions with nucleophiles, such as water, alcohols, and amines. The compound can also undergo polymerization and oxidation reactions. The reactivity of MVK makes it a valuable tool in organic synthesis.
Effets Biochimiques Et Physiologiques
MVK is toxic and can cause irritation to the skin, eyes, and respiratory tract. The compound is also a potent mutagen and carcinogen and can cause DNA damage. Therefore, it is important to handle MVK with care and use appropriate safety measures in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
MVK is a valuable chemical reagent that can be used in a wide range of organic synthesis reactions. However, the compound is highly reactive and requires careful handling to avoid explosion. MVK is also toxic and can cause health hazards if not handled properly. Therefore, it is important to use appropriate safety measures when working with MVK in the laboratory.
Orientations Futures
There are several future directions for the research on MVK. One area of interest is the development of new synthetic methods for the production of MVK and its derivatives. Another area of interest is the study of the biological activity of MVK and its potential use in the development of new drugs. Additionally, the use of MVK in the production of new materials, such as polymers and coatings, is an area of active research. Overall, the unique properties of MVK make it a valuable tool in the field of organic synthesis and a subject of ongoing scientific research.
Méthodes De Synthèse
The synthesis of MVK involves the reaction of acetone with acetylene in the presence of a catalyst. The reaction is exothermic and requires careful handling to avoid explosion. The yield of MVK depends on the reaction conditions, such as temperature, pressure, and catalyst used.
Applications De Recherche Scientifique
MVK has been extensively studied for its application in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The compound is a versatile building block that can be used to synthesize a wide range of compounds with different properties. MVK is also used as a solvent and a reagent in various chemical reactions.
Propriétés
Numéro CAS |
19753-67-4 |
|---|---|
Nom du produit |
2-Butanone, 3-methyl-1-(triphenylphosphoranylidene)- |
Formule moléculaire |
C23H23OP |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
3-methyl-1-(triphenyl-λ5-phosphanylidene)butan-2-one |
InChI |
InChI=1S/C23H23OP/c1-19(2)23(24)18-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3 |
Clé InChI |
BNMPDHMKOXPYAY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
(3-Methyl-2-oxobutylidene)triphenylphosphorane; Isobutyrylmethylenetriphenylphosphorane; 3-Methyl-1-(triphenylphosphoranylidene)-2-butanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



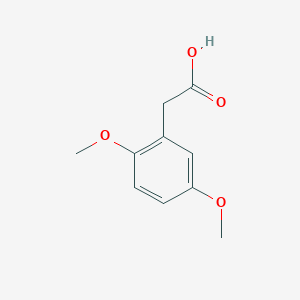
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)
